molecular formula C21H17N2OP B12530879 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole CAS No. 675817-95-5

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Cat. No.: B12530879
CAS No.: 675817-95-5
M. Wt: 344.3 g/mol
InChI Key: WKZIWMXUTZRYBE-UHFFFAOYSA-N
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Description

Structural Characterization of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Molecular Architecture Analysis via X-ray Crystallography

Single-crystal X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c . The pyrazole ring (N1–N2–C10–C11–C12) adopts near-planar geometry, with a maximum deviation of 0.004 Å from the mean plane. Key bond lengths include:

  • P=O bond : 1.486(2) Å
  • P–C(aromatic) bonds : 1.798(3)–1.802(3) Å
  • N–N bond : 1.361(3) Å, consistent with pyrazole resonance stabilization .

The dihedral angle between the pyrazole ring and the central phenyl group (C13–C18) measures 48.60°, while the phosphoryl-substituted phenyl ring (C19–C24) forms a 9.13° angle with the pyrazole plane . Intermolecular N–H···O hydrogen bonds (2.892 Å) between the pyrazole NH and phosphoryl oxygen stabilize the crystal lattice, fostering helical supramolecular chains along the a-axis .

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR reveals distinct signals for:

  • Pyrazole carbons : C10 (149.2 ppm), C11 (126.8 ppm), and C12 (132.5 ppm) .
  • Phosphoryl-bearing phenyl carbons : ipso-C19 (138.4 ppm) and ortho-C20/C24 (128.1 ppm) .

³¹P NMR exhibits a singlet at 25.7 ppm, characteristic of the diphenylphosphoryl group . In solution (DMSO-d₆), ¹H NMR resolves tautomerism: the 3-substituted tautomer dominates (86%), with a minor 5-substituted form (14%) . The pyrazole NH proton appears as a broad singlet at δ 12.8 ppm, while aromatic protons resonate between δ 7.2–8.1 ppm .

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

  • N–H stretch : 3148 cm⁻¹ (broad, pyrazole NH) .
  • P=O stretch : 1171 cm⁻¹ (strong, phosphoryl group) .
  • P–O–C(aromatic) stretch : 1116 cm⁻¹ .
  • Pyrazole ring vibrations : 1604 cm⁻¹ (C=C/C=N stretching) and 1436 cm⁻¹ (C–N stretching) .

The absence of absorption near 1700 cm⁻¹ confirms the absence of carbonyl groups, corroborating the phosphoryl substitution .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-31G** level optimize the geometry, showing excellent agreement with X-ray data (<0.02 Å RMSD for bond lengths) . Key findings include:

  • Tautomeric stability : The 3-substituted tautomer is 3.8 kJ/mol more stable than the 5-substituted form due to reduced steric hindrance .
  • Charge distribution : Natural Bond Orbital (NBO) analysis indicates significant electron withdrawal by the phosphoryl group (+0.32 e on P), polarizing the pyrazole ring .
Frontier Molecular Orbital Analysis

The HOMO (–6.32 eV) localizes on the pyrazole ring and adjacent phenyl group, while the LUMO (–1.98 eV) resides primarily on the phosphoryl moiety . The energy gap (ΔE = 4.34 eV) suggests moderate reactivity, consistent with electrophilic substitution trends at the pyrazole C4 position .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

675817-95-5

Molecular Formula

C21H17N2OP

Molecular Weight

344.3 g/mol

IUPAC Name

5-(4-diphenylphosphorylphenyl)-1H-pyrazole

InChI

InChI=1S/C21H17N2OP/c24-25(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(12-14-20)21-15-16-22-23-21/h1-16H,(H,22,23)

InChI Key

WKZIWMXUTZRYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole typically involves the reaction of 4-(diphenylphosphoryl)benzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as phosphine oxides.

    Reduction: Formation of reduced derivatives such as phosphines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole, as anticancer agents. A study synthesized several N-phenylpyrazole derivatives and evaluated their anticancer properties against human liver cancer cell lines (HepG2). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in the pyrazole structure can enhance anticancer activity .

Anti-inflammatory Properties

Several studies have investigated the anti-inflammatory effects of pyrazole derivatives. For instance, compounds derived from this compound were tested for their ability to inhibit inflammatory pathways. One study demonstrated that specific derivatives showed comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds containing the pyrazole moiety have been shown to exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure was found to enhance antimicrobial efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound derivatives with various biological targets. For example, docking simulations against the BCL2 protein demonstrated promising interactions, indicating potential as a therapeutic agent for cancer treatment .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro studies showed that certain pyrazole derivatives could effectively inhibit AChE activity, suggesting their potential use in neuroprotective therapies .

Photophysical Properties

The photophysical properties of pyrazole derivatives are being explored for applications in material sciences, particularly in organic electronics and photonic devices. Studies have shown that these compounds can exhibit interesting light-absorbing properties, making them suitable candidates for organic solar cells and light-emitting diodes (LEDs) .

Case Studies

StudyFocusFindings
Pothuri et al., 2021Anticancer ActivitySynthesized N-phenylpyrazole derivatives; some showed significant cytotoxicity against HepG2 cells .
El-Sayed et al., 2014Anti-inflammatory PropertiesNew pyrazole derivative exhibited optimal anti-inflammatory activity compared to diclofenac sodium .
Chovatia et al., 2014Antimicrobial ActivityPyrazole derivatives showed promising results against multiple bacterial strains .
Nasif et al., 2021Enzyme InhibitionInvestigated AChE inhibition; certain derivatives showed effective inhibition rates .

Mechanism of Action

The mechanism of action of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

  • Hph3py (3-(2-(Diphenylphosphino)phenyl)-1H-pyrazole): A positional isomer of Hph5py, Hph3py has the diphenylphosphino group at the meta-position of the phenyl ring. This structural difference reduces steric hindrance and alters electronic properties, leading to weaker hydrogen bonding and monomeric gold complexes compared to Hph5py’s dimeric structures .
  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole : This compound () replaces the phosphoryl group with electron-withdrawing (Cl, CF₃) and electron-donating (OMe) substituents. The trifluoromethyl group increases lipophilicity, while the methoxy group enhances solubility—a contrast to Hph5py’s phosphoryl-driven electronic effects .
  • 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f) : Fluorinated derivatives () exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity, whereas Hph5py’s phosphoryl group may limit membrane permeability .

Key Research Findings and Contrasts

  • Metabolic Stability : Fluorinated pyrazoles () exhibit superior metabolic stability over Hph5py due to fluorine’s resistance to oxidative degradation .
  • Biological Targeting: Sulfonamide-containing pyrazoles () target COX-2 or carbonic anhydrase, while Hph5py’s applications are more aligned with inorganic chemistry .
  • Synthetic Complexity : Hph5py’s synthesis requires precise phosphorylation steps, whereas trifluoromethylated analogs () utilize straightforward cyclization or fluorination .

Biological Activity

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is a compound of significant interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article focuses on the biological activity of this specific compound, drawing from various studies to provide a comprehensive overview.

Structure and Synthesis

The structure of this compound features a diphenylphosphoryl group attached to a pyrazole ring. The synthesis of such compounds typically involves the reaction of appropriate phosphorous and pyrazole precursors under controlled conditions to ensure high yield and purity.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly its potential as an inhibitor in cancer therapy and its anti-inflammatory properties.

Anticancer Activity

Recent studies indicate that pyrazole derivatives can act as inhibitors against specific cancer targets. For instance, a related compound demonstrated potent inhibitory activity against BRAF(V600E) with an IC50 value of 0.33 μM, showcasing the potential of pyrazole derivatives in targeting oncogenic pathways .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundTargetIC50 (μM)Reference
5hBRAF(V600E)0.33
4bMCF-70.08

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been well-documented. For example, compounds similar to this compound have shown significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, indicating their effectiveness compared to standard treatments like dexamethasone .

Table 2: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)Reference
Compound A76861
Compound B61-8576-9310

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been investigated. Compounds have been tested against various bacterial strains, with some showing promising results comparable to established antibiotics . For instance, one study reported significant inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL.

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The diphenylphosphoryl group may enhance binding affinity through ionic interactions and hydrogen bonding, contributing to the overall biological activity.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the anticancer effects of various pyrazole derivatives on melanoma cell lines, demonstrating that certain compounds significantly inhibited cell proliferation and induced apoptosis.
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of a series of pyrazoles in animal models, showing reduced levels of inflammatory markers in treated groups compared to controls.

Q & A

Q. What are the optimal synthetic routes for 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole?

Methodological Answer: The synthesis typically involves a multi-step process starting with cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. For example, phosphorylated pyrazoles are often synthesized via Vilsmeier-Haack phosphorylation using phosphoryl chloride (POCl₃) or diphenylphosphoryl chloride under reflux conditions . Key steps include:

  • Cyclization of intermediates like 4-(diphenylphosphoryl)benzaldehyde with hydrazine hydrate in DMSO at 120°C .
  • Purification via column chromatography (petroleum ether/ethyl acetate) to isolate the phosphorylated product .
    Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazine:carbonyl precursor) and reaction time (6–12 hr) improves yields to ~70–85% .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions. For phosphorylated pyrazoles, the diphenylphosphoryl group shows distinct ³¹P NMR shifts at δ 25–30 ppm .
  • X-ray Crystallography: Resolves dihedral angles between the pyrazole core and phosphorylated phenyl ring (e.g., angles of 27.4°–87.7° observed in similar structures) .
  • IR Spectroscopy: Confirms C=N (1600–1650 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretching .

Advanced Research Questions

Q. How do electronic effects of the diphenylphosphoryl group influence reactivity in cross-coupling reactions?

Methodological Answer: The phosphoryl group acts as a strong electron-withdrawing substituent, enhancing electrophilicity at the pyrazole C-4 position. This facilitates:

  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ catalyst with aryl boronic acids (yields >80%) .
  • Controlled Selectivity: Steric hindrance from diphenyl groups limits para-substitution, favoring meta-functionalization .
    Data Contradiction Note: Conflicting reports on regioselectivity may arise from solvent polarity (DMF vs. THF) or temperature effects .

Q. What computational methods predict the compound’s electronic properties and ligand-binding affinity?

Methodological Answer:

  • DFT Calculations: B3LYP/6-311+G(d,p) basis sets model HOMO-LUMO gaps (e.g., 4.2 eV for similar pyrazoles), correlating with redox stability .
  • Molecular Docking: AutoDock Vina assesses interactions with biological targets (e.g., kinases), showing strong binding (-9.5 kcal/mol) via phosphoryl-oxygen hydrogen bonds .

Q. How are contradictions in spectroscopic data resolved for phosphorylated pyrazoles?

Methodological Answer:

  • Variable-Temperature NMR: Resolves dynamic rotational barriers of the diphenylphosphoryl group (e.g., coalescence temperatures >100°C) .
  • Crystallographic Refinement: High-resolution X-ray data (R-factor <0.05) corrects for pseudosymmetry artifacts in similar structures .

Q. What safety protocols are critical for handling phosphorylated pyrazoles?

Methodological Answer:

  • Storage: Inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the P=O bond .
  • PPE Requirements: Nitrile gloves and goggles for skin/eye protection; fume hoods for dust mitigation .
  • Emergency Response: Immediate ethanol rinse for skin contact (prevents phosphorylation of biomolecules) .

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